1-(2-Ethylphenyl)heptan-1-one
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Overview
Description
1-(2-Ethylphenyl)heptan-1-one is an organic compound with the molecular formula C15H22O It is a ketone characterized by the presence of a heptanone chain attached to a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)heptan-1-one can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-ethylbenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)heptan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the context of its use, and further research is needed to elucidate these mechanisms in detail.
Comparison with Similar Compounds
- 1-(2-Methylphenyl)heptan-1-one
- 1-(2-Propylphenyl)heptan-1-one
- 1-(2-Isopropylphenyl)heptan-1-one
Comparison: 1-(2-Ethylphenyl)heptan-1-one is unique due to the presence of the 2-ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with different alkyl substituents, it may exhibit distinct boiling points, solubility, and reactivity patterns. These differences can be leveraged in various applications to achieve desired outcomes in synthesis and research.
Properties
IUPAC Name |
1-(2-ethylphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-12-15(16)14-11-9-8-10-13(14)4-2/h8-11H,3-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFHQHVLIMPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=CC=C1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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